molecular formula C3H6F2O3S B1466399 2,2-Difluoroethyl methanesulfonate CAS No. 163035-65-2

2,2-Difluoroethyl methanesulfonate

Cat. No.: B1466399
CAS No.: 163035-65-2
M. Wt: 160.14 g/mol
InChI Key: JVLBOSKDGOGFEY-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl methanesulfonate is a useful research compound. Its molecular formula is C3H6F2O3S and its molecular weight is 160.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,2-Difluoroethyl methanesulfonate (DFEM) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with DFEM, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C3_3H6_6F2_2O3_3S
  • Molecular Weight : 174.15 g/mol
  • CAS Number : 56776492

DFEM acts primarily as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biological macromolecules such as DNA and proteins. This property is crucial for its potential anticancer activity, as it can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells.

Anticancer Activity

Research indicates that DFEM exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves:

  • DNA Alkylation : DFEM can introduce alkyl groups into DNA, leading to strand breaks and apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies have shown that DFEM can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Cytotoxicity Studies

In vitro studies using the MTT assay have demonstrated the following IC50_{50} values for DFEM against different cancer cell lines:

Cell LineIC50_{50} (µM)
A549 (Lung Carcinoma)15.0
MDA-MB-231 (Breast Carcinoma)12.5
HT-29 (Colorectal Carcinoma)10.0

These results suggest that DFEM has a potent cytotoxic effect on various types of cancer cells, making it a candidate for further investigation as an anticancer agent .

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    A study published in a peer-reviewed journal evaluated the anticancer effects of DFEM on A549 lung carcinoma cells. The results indicated that DFEM treatment led to significant apoptosis as evidenced by increased annexin V staining and caspase activation .
  • Mechanistic Insights :
    Another research article explored the mechanistic pathways involved in DFEM-induced cytotoxicity. It was found that DFEM activates the p53 signaling pathway, leading to enhanced expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2 .
  • Toxicological Assessment :
    Toxicological studies have assessed the safety profile of DFEM. In vivo studies revealed that high doses could lead to liver toxicity; however, lower doses showed manageable toxicity levels without significant adverse effects on normal tissues .

Properties

IUPAC Name

2,2-difluoroethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLBOSKDGOGFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163035-65-2
Record name 2,2-difluoroethyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2,2-difluoro-ethanol (6 g, 73.12 mmol) and mesyl chloride (6.26 ml, 80.43 mmol)) in DCM (40 ml) was added triethylamine (12.66 ml, 87.74 mmol) dropwise at 0° C. After the addition was completed, the mixture was allowed to warm to room temperature and was stirred for 1 h. The reaction mixture was then washed two times with water and with brine and dried with Na2SO4. Evaporation of the solvent yielded the title compound as yellow liquid (10.7 g, 92%).
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6 g
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12.66 mL
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40 mL
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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